Sodium citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The production of sodium citrate typically involves the neutralization of citric acid with sodium hydroxide or sodium carbonate. The process begins by dissolving citric acid in water, followed by the gradual addition of sodium hydroxide or sodium carbonate until complete neutralization occurs. The resulting solution is then crystallized upon cooling to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced through solvent-out crystallization. This method involves preparing citric acid and a salt-forming agent, dissolving the salt-forming agent in water, and then slowly adding citric acid. The reaction is controlled at a temperature range of 20 to 30 degrees Celsius, with a pH value between 7.5 and 9.0. The solution is then filtered, and a solvent-out agent is added to crystallize the this compound .

Análisis De Reacciones Químicas

Types of Reactions: Sodium citrate undergoes various chemical reactions, including complexation, chelation, and buffering. It forms stable complexes with metal ions such as manganese, cobalt, nickel, and zinc .

Common Reagents and Conditions: this compound reacts with metal ions in buffer solutions, typically at a pH of 6 and a temperature of 298.15 K. Common reagents include sodium chloride, cacodylate, and Pipes buffer solutions .

Major Products Formed: The major products formed from these reactions are metal-citrate complexes, which are thermodynamically stable and have various applications in food, pharmaceuticals, and nanomaterials .

Aplicaciones Científicas De Investigación

Sodium citrate has a wide range of applications in scientific research:

Mecanismo De Acción

Sodium citrate exerts its effects by chelating free calcium ions, preventing them from forming complexes with tissue factor and coagulation factor VIIa. This inhibition prevents the activation of coagulation factor X, thereby inhibiting the extrinsic initiation of the coagulation cascade . Additionally, this compound neutralizes excess acid in the blood and urine, raising the pH and acting as a systemic alkalizing agent .

Comparación Con Compuestos Similares

Citric Acid: A weak organic acid used as a flavor enhancer and preservative in the food industry.

Monosodium Citrate: A sodium salt of citric acid with similar buffering properties.

Dithis compound: Another sodium salt of citric acid used in similar applications.

Comparison: this compound is more alkaline and has a higher pH compared to citric acid. It is less sour and has a slightly salty taste, making it suitable for different applications . Unlike citric acid, this compound is moderately soluble in water, which affects its use in various industrial processes .

Propiedades

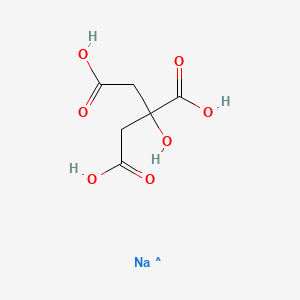

Fórmula molecular |

C6H8NaO7 |

|---|---|

Peso molecular |

215.11 g/mol |

InChI |

InChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

Clave InChI |

OQUFOZNPBIIJTN-UHFFFAOYSA-N |

SMILES canónico |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na] |

Descripción física |

Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid Liquid |

Números CAS relacionados |

994-36-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.